(2-Amino-1-methyl-1H-imidazol-5-YL)methanol
Overview
Description
(2-Amino-1-methyl-1H-imidazol-5-YL)methanol is a white crystalline solid that is soluble in water and some organic solvents . It contains both hydroxyl and amino functional groups, which contribute to its moderate acidity and basicity. This compound is part of the imidazole family, which is known for its versatility and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
It is known that imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure and functional groups present in the imidazole compound .
Cellular Effects
Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Imidazole compounds are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
Imidazole compounds can interact with various transporters or binding proteins, which could influence their localization or accumulation .
Subcellular Localization
Certain imidazole compounds could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Amino-1-methyl-1H-imidazol-5-YL)methanol can be synthesized through the reaction of 2-amino-1-methyl-1H-imidazol-5-one with methanol . Another method involves reacting 1-methyl-1H-imidazole with sodium hydroxide or potassium hydroxide to form the corresponding solution, followed by the addition of formaldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-1-methyl-1H-imidazol-5-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or acids for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include substituted imidazoles, aldehydes, ketones, and amines, depending on the specific reaction and conditions used.
Scientific Research Applications
(2-Amino-1-methyl-1H-imidazol-5-YL)methanol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Amino-1H-imidazol-4-yl-methanol: Similar in structure but with different substitution patterns.
1-Methyl-1H-imidazole: Lacks the hydroxyl group, leading to different chemical properties.
Indole derivatives: Share some structural similarities but have different biological activities and applications.
Uniqueness
(2-Amino-1-methyl-1H-imidazol-5-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups makes it versatile for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
(2-amino-3-methylimidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-4(3-9)2-7-5(8)6/h2,9H,3H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRWIUDGCNMEEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696445 | |
Record name | (2-Amino-1-methyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885281-27-6 | |
Record name | (2-Amino-1-methyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-amino-3-methyl-3H-imidazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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